Methyl {4-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]phenyl}carbamate
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Overview
Description
Methyl {4-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]phenyl}carbamate is a complex organic compound that features a benzodioxole ring, a sulfamoyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]phenyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 1,3-benzodioxole-5-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with methyl chloroformate to yield the final carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or sulfamides.
Scientific Research Applications
Methyl {4-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl {4-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- **4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
- **N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- **4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
Uniqueness
Methyl {4-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]phenyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring and sulfamoyl group contribute to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C16H16N2O6S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl N-[4-(1,3-benzodioxol-5-ylmethylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C16H16N2O6S/c1-22-16(19)18-12-3-5-13(6-4-12)25(20,21)17-9-11-2-7-14-15(8-11)24-10-23-14/h2-8,17H,9-10H2,1H3,(H,18,19) |
InChI Key |
FCVVVBXZMNMWDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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